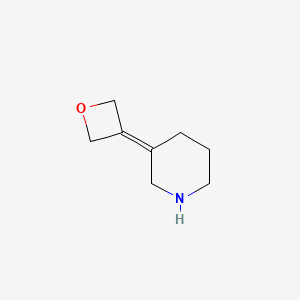
3-(Oxetan-3-ylidene)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-ylidene)piperidine typically involves the formation of the oxetane ring followed by its incorporation into the piperidine structure. One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The oxetane can then be further manipulated to introduce the piperidine ring through various cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Oxetan-3-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Both the oxetane and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-(Oxetan-3-ylidene)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-ylidene)piperidine involves its interaction with molecular targets through its oxetane and piperidine rings. The oxetane ring can participate in ring-opening reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparación Con Compuestos Similares
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Uniqueness: 3-(Oxetan-3-ylidene)piperidine is unique due to the presence of both an oxetane and a piperidine ring in its structure. This dual-ring system provides a combination of reactivity and stability that is not found in many other compounds. The oxetane ring’s strain makes it highly reactive, while the piperidine ring offers stability and the potential for various chemical modifications .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-(oxetan-3-ylidene)piperidine |
InChI |
InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2 |
Clave InChI |
RAZGKLKEXBEZDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C2COC2)CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
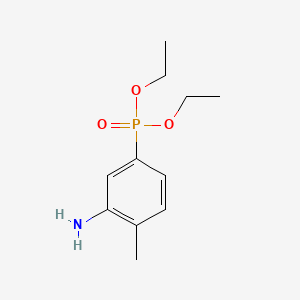
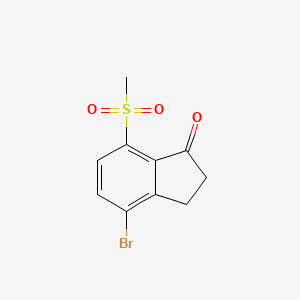
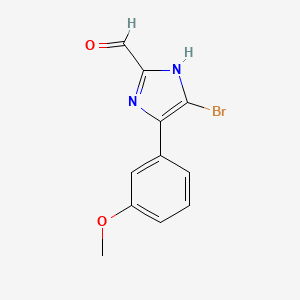
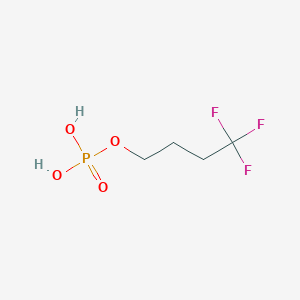
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
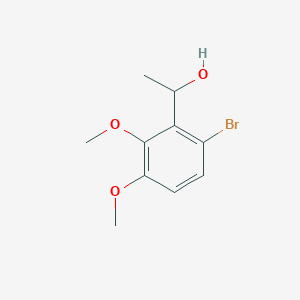


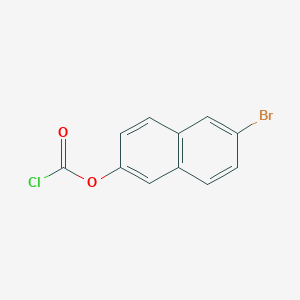
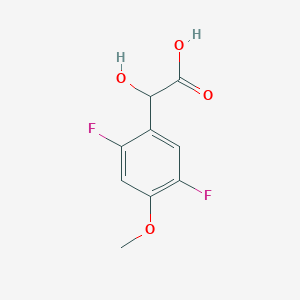
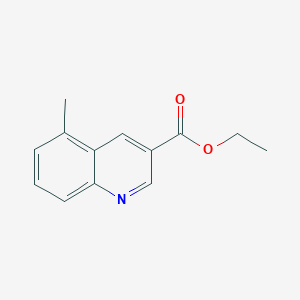
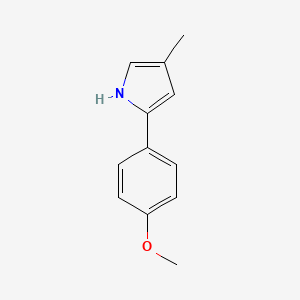
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
